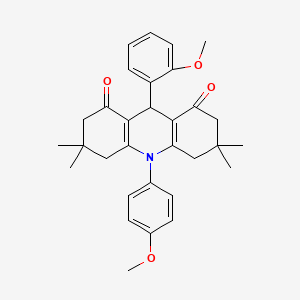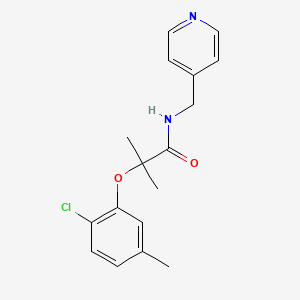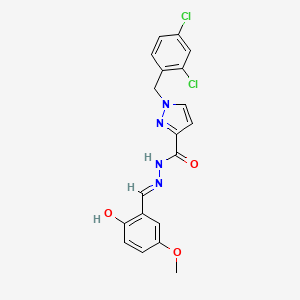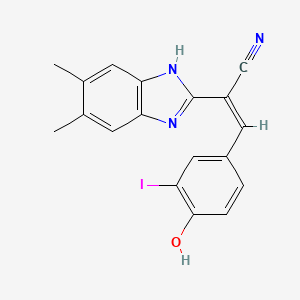![molecular formula C19H27N3O3 B6027079 1-{2-oxo-2-[3-(2-pyridinylmethoxy)-1-piperidinyl]ethyl}-2-azepanone](/img/structure/B6027079.png)
1-{2-oxo-2-[3-(2-pyridinylmethoxy)-1-piperidinyl]ethyl}-2-azepanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-oxo-2-[3-(2-pyridinylmethoxy)-1-piperidinyl]ethyl}-2-azepanone, also known as AZD-4901, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-{2-oxo-2-[3-(2-pyridinylmethoxy)-1-piperidinyl]ethyl}-2-azepanone involves its selective antagonism of the 5-HT2C receptor. This receptor is a subtype of the serotonin receptor, which plays a role in regulating mood, anxiety, and appetite. By blocking the 5-HT2C receptor, this compound increases the availability of serotonin in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant and anxiolytic effects. Additionally, this compound has been shown to reduce food intake and body weight in animal models, suggesting a potential role in the treatment of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{2-oxo-2-[3-(2-pyridinylmethoxy)-1-piperidinyl]ethyl}-2-azepanone in lab experiments is its selective antagonism of the 5-HT2C receptor, which allows for more targeted research on the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its limited availability and high cost, which may restrict its use in some research settings.
Orientations Futures
There are several future directions for research on 1-{2-oxo-2-[3-(2-pyridinylmethoxy)-1-piperidinyl]ethyl}-2-azepanone. One direction is to further investigate its potential as a therapeutic agent for depression and anxiety disorders. Another direction is to explore its potential as a treatment for obesity and other metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 1-{2-oxo-2-[3-(2-pyridinylmethoxy)-1-piperidinyl]ethyl}-2-azepanone involves a multi-step process, starting with the reaction of 2-pyridinylmethanol with 1-bromo-3-chloropropane to form 3-(2-pyridinylmethoxy)-1-propyl chloride. This intermediate is then reacted with 1-piperidin-1-yl-2-propanone to form this compound. The final product is purified by column chromatography and characterized by spectroscopic methods.
Applications De Recherche Scientifique
1-{2-oxo-2-[3-(2-pyridinylmethoxy)-1-piperidinyl]ethyl}-2-azepanone has shown potential as a therapeutic agent in various scientific research applications. One such application is in the treatment of depression and anxiety disorders. This compound acts as a selective antagonist of the 5-HT2C receptor, which has been implicated in the pathophysiology of depression and anxiety. In preclinical studies, this compound has been shown to reduce anxiety-like behavior and improve depressive-like behavior in animal models.
Propriétés
IUPAC Name |
1-[2-oxo-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]ethyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-18-9-2-1-5-11-22(18)14-19(24)21-12-6-8-17(13-21)25-15-16-7-3-4-10-20-16/h3-4,7,10,17H,1-2,5-6,8-9,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYIEURLBJJMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(=O)N2CCCC(C2)OCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-fluorobenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6026996.png)
methanone](/img/structure/B6027021.png)

![2-methoxy-N-methyl-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B6027029.png)
![N-(2-hydroxy-5-methylphenyl)-2-(4-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B6027051.png)
![7-(4-fluorobenzyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6027054.png)
![N-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6027063.png)
![N-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6027065.png)


![3-phenyl-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6027089.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6027093.png)

